2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core with a bromine substituent at the ortho-position (relative to the sulfonamide group). The nitrogen atom of the sulfonamide is bonded to an ethyl group bearing both furan-2-yl and thiophen-2-yl heterocycles.
Properties
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S2/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSFUVVBSANXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactionsThese reactions often require the use of catalysts such as palladium and specific reaction conditions, including controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide exhibit significant antiviral properties. For instance, research has shown that derivatives containing furan and thiophene rings can inhibit viral replication by interfering with specific viral enzymes or receptors. Such compounds have been evaluated for their effectiveness against various viruses, including HIV and influenza, demonstrating promising results in vitro.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Studies have explored the ability of furan-containing compounds to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspases. In vitro studies have shown that modifications to the compound can enhance its cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics.
Antibacterial Effects
The antibacterial properties of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide have been investigated, revealing effectiveness against several Gram-positive and Gram-negative bacterial strains. The presence of the bromine substituent has been found to enhance the antibacterial activity, making it a valuable compound for developing new antibiotics.
Case Study 1: Antiviral Efficacy
A study conducted on a series of furan-thiophene derivatives demonstrated that certain substitutions significantly increased antiviral potency against HIV. The most active compound showed an EC50 value of 0.20 μM in MT-4 cells, outperforming standard antiviral agents like ribavirin . This study highlights the potential of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide as a lead compound for further antiviral research.
Case Study 2: Anticancer Mechanisms
In vitro studies evaluating the anticancer effects of related compounds revealed that furan derivatives can induce apoptosis in various cancer cell lines. For example, one study reported that treatment with a furan derivative led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in breast cancer cells . These findings suggest that 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide could be further explored for its therapeutic potential in oncology.
Case Study 3: Antibacterial Activity
Research on the antibacterial activity of similar compounds indicated significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The study emphasized the importance of structural modifications in enhancing antibacterial efficacy, suggesting that 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide could serve as a scaffold for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
- Bromine Position: The ortho-bromine in the target compound contrasts with 4-bromo-N-(phenylglycine)benzenesulfonamide (), where bromine is para to the sulfonamide. Halogen Effects: Bromine’s electron-withdrawing nature enhances electrophilic reactivity compared to non-halogenated analogues like N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide, which lacks halogen substituents .
Heterocyclic Moieties in N-Substituents
- Furan vs. Thiophene: The thiophen-2-yl group is more aromatic and electron-rich than furan-2-yl, influencing π-π stacking and charge-transfer interactions. For example, 1-(thiophen-2-yl)-2-(benzimidazotriazolyl)ethanone () exhibits stronger intermolecular interactions in crystallographic studies compared to furan-containing analogues . Dual Heterocycles: The ethyl linker bearing both furan and thiophene in the target compound is unique. Similar structures, such as (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (f), use thiophene moieties for enhanced lipophilicity and CNS activity .
Sulfonamide Derivatives in Medicinal Chemistry
- Biological Activity :
- 4-Bromo-N-(phenylglycine)benzenesulfonamide () demonstrates ligand properties in metal complexation and antimicrobial activity, attributed to the sulfonamide’s ability to hydrogen-bond with biological targets .
- Ranitidine-related compounds () highlight the pharmacological relevance of sulfonamides with heterocyclic substituents, though their structures lack bromine or dual heterocycles .
Data Tables
Table 2: Physical and Electronic Properties
Research Findings and Challenges
- Crystallography : The target compound’s crystal structure (if solved) would likely show intermolecular S···O interactions between sulfonamide and thiophene, as observed in 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid () . Mercury software () could visualize packing patterns .
- Biological Potential: Dual heterocycles may enhance binding to enzymes like carbonic anhydrase, but steric bulk from the ethyl group could reduce efficacy compared to simpler sulphonamides .
- Synthetic Challenges : Introducing two heterocycles on ethylamine requires precise stoichiometry and protection-deprotection strategies, contrasting with single-heterocycle analogues in .
Biological Activity
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, including a bromine atom, furan, thiophene, and sulfonamide functional groups, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is C17H14BrNO2S, with a molecular weight of approximately 376.3 g/mol. The structure is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C17H14BrNO2S |
| Molecular Weight | 376.3 g/mol |
| CAS Number | 2097893-77-9 |
The presence of both furan and thiophene rings enhances the compound's reactivity and potential biological activity.
Mechanisms of Biological Activity
Research indicates that 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide may exhibit several biological activities:
- Antimicrobial Properties : Compounds with similar structural motifs have shown promising antimicrobial effects. The furan and thiophene rings are known to enhance interactions with microbial targets, potentially leading to effective inhibition of growth .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer-related pathways. Its ability to modulate cell proliferation and apoptosis could make it a candidate for cancer therapy .
- Inflammation Modulation : The compound may interact with inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Enzyme Inhibition : Similar sulfonamide derivatives have been reported to inhibit various enzymes involved in critical biological processes, indicating that this compound might share these properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide:
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of related sulfonamides on human cancer cell lines (SK-Hep-1, MDA-MB-231, NUGC-3). Results indicated moderate inhibition of cell proliferation, highlighting the potential of these compounds in cancer treatment .
Study 2: Antimicrobial Activity
Another research focused on thiophene derivatives demonstrated significant antimicrobial activity against various bacterial strains. The findings suggest that the incorporation of thiophene in sulfonamide structures can enhance their efficacy against pathogens .
Study 3: Enzyme Interaction
Research on benzene sulfonamides indicated their ability to interact with calcium channels, affecting perfusion pressure in isolated rat heart models. This suggests a cardiovascular application for similar compounds .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-bromo-N-[2-(furan-2-yl)ethyl]benzene-1-sulfonamide | Lacks thiophene group | May exhibit different reactivity and biological activity |
| N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide | Contains both furan and thiophene | Variation in position of thiophene may affect interactions |
| 4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide | Incorporates piperazine | Potential differences in pharmacological properties |
The unique combination of functional groups in 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide potentially enhances its reactivity and biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide?
- Methodology :
- Step 1 : Bromination of the benzene sulfonamide precursor can be achieved using HBr and Br₂ in glacial acetic acid under reflux (5–6 hours), followed by neutralization with NaHCO₃ and extraction with dichloromethane .
- Step 2 : The sulfonamide group can be introduced via nucleophilic substitution, where a sulfonyl chloride reacts with a secondary amine (e.g., 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine) in the presence of a base like pyridine or triethylamine .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is typically used to isolate the product.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95% by area normalization) .
- NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 5.8–6.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected [M+H]⁺ ≈ 453.98 g/mol) .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystallization Issues :
- The bulky furan and thiophene substituents may hinder crystal packing. Use slow evaporation from a mixed solvent system (e.g., DCM/hexane) to promote nucleation .
- For X-ray diffraction, employ the SHELXL program (version 2018/3) for structure refinement, particularly for handling twinned crystals or high thermal motion in the sulfonamide group .
Q. How does the electronic interplay between the bromine atom and heterocyclic rings influence reactivity?
- Computational Analysis :
- Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions. The bromine atom’s electron-withdrawing effect reduces electron density on the sulfonamide nitrogen, potentially slowing nucleophilic attacks .
- The furan and thiophene rings exhibit π-π stacking interactions, which can be studied via Hirshfeld surface analysis to predict supramolecular assembly .
Q. What strategies resolve contradictions in reported biological activity data for similar sulfonamide derivatives?
- Data Reconciliation :
- Compare assay conditions (e.g., cell lines, concentration ranges). For example, antibacterial activity discrepancies may arise from differences in Gram-positive vs. Gram-negative bacterial models .
- Use molecular docking (AutoDock Vina) to validate interactions with target enzymes (e.g., carbonic anhydrase), ensuring alignment between computational predictions and experimental IC₅₀ values .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
